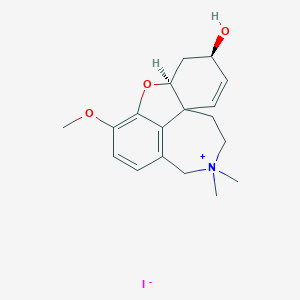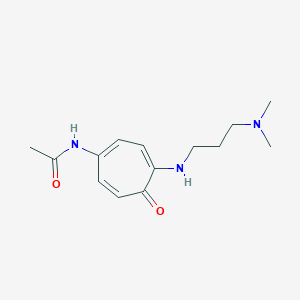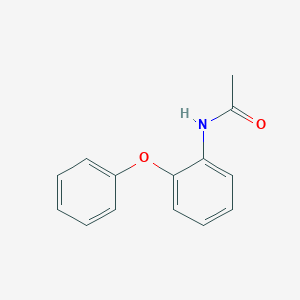
N-(2-phenoxyphenyl)acetamide
概述
描述
N-(2-Phenoxyphenyl)acetamide is an organic compound with the molecular formula C14H13NO2 It is characterized by the presence of a phenoxy group attached to the phenyl ring of an acetamide moiety
作用机制
Target of Action
N-(2-phenoxyphenyl)acetamide is a synthetic compound that has been studied for its fungicidal activities The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
Studies on similar compounds suggest that they may interact with their targets to inhibit certain biological processes, leading to their fungicidal activity . The specific interactions and resulting changes caused by this compound remain to be elucidated.
Biochemical Pathways
It’s known that similar compounds can interfere with various biochemical pathways, leading to their fungicidal effects
Result of Action
It has been suggested that similar compounds may exert their effects by inhibiting certain biological processes, leading to their fungicidal activity . More research is needed to understand the specific molecular and cellular effects of this compound.
Action Environment
It is known that environmental conditions can significantly impact the effectiveness of similar compounds
准备方法
Synthetic Routes and Reaction Conditions: N-(2-Phenoxyphenyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 2-phenoxyaniline with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired acetamide derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce production costs.
化学反应分析
Types of Reactions: N-(2-Phenoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenoxy acids.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products Formed:
Oxidation: Phenoxy acids.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has indicated its potential as a lead compound for the development of new pharmaceuticals.
相似化合物的比较
- N-(4-Phenoxyphenyl)acetamide
- N-(2-Phenoxyphenyl)propionamide
- N-(2-Phenoxyphenyl)butyramide
These comparisons highlight the uniqueness of N-(2-phenoxyphenyl)acetamide in terms of its specific structural features and resultant properties.
属性
IUPAC Name |
N-(2-phenoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-11(16)15-13-9-5-6-10-14(13)17-12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWIUUISIFXUPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80877474 | |
| Record name | 2-Phenoxyacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80877474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24792800 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
143359-96-0 | |
| Record name | 2-Phenoxyacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80877474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the N-(2-phenoxyphenyl)acetamide derivative, N-(2,5-Dimethoxybenzyl)-2-18F-fluoro-N-(2-phenoxyphenyl)acetamide (18F-PBR06), help visualize microglial activation in Alzheimer's disease?
A1: 18F-PBR06 binds to the translocator protein (TSPO) [, ], also known as the 18 kDa translocator protein, which is overexpressed in activated microglia. Microglia, the resident immune cells of the brain, become activated in response to amyloid plaques and tau tangles, the hallmarks of Alzheimer's disease. By using Positron Emission Tomography (PET) imaging with 18F-PBR06, researchers can visualize and quantify the distribution of activated microglia in the brains of living subjects, offering insights into the progression of the disease.
Q2: What are the advantages of using 18F-PBR06 for imaging TSPO in Alzheimer's disease compared to other methods?
A2: 18F-PBR06 offers several advantages for imaging TSPO:
- High Sensitivity: 18F-PBR06 exhibits high affinity for TSPO, enabling the detection of even subtle changes in microglial activation [, ].
- In Vivo Imaging: PET imaging with 18F-PBR06 allows researchers to study microglial activation in living subjects, providing a dynamic view of disease progression [, ]. This is in contrast to methods like immunohistochemistry, which require post-mortem tissue analysis.
- Quantitative Data: PET imaging provides quantifiable data on 18F-PBR06 uptake, allowing for objective comparisons between different groups or time points [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
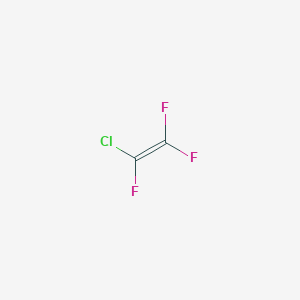
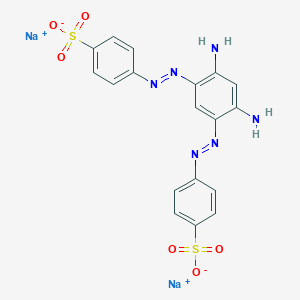

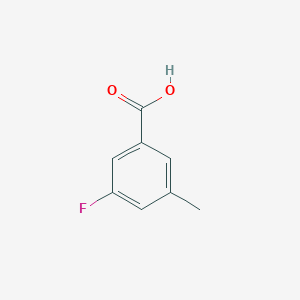
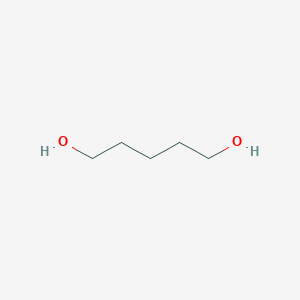
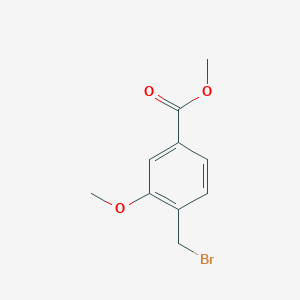


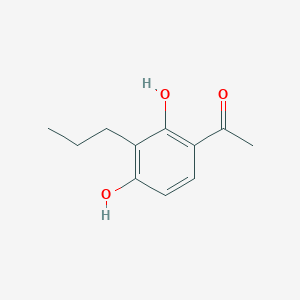
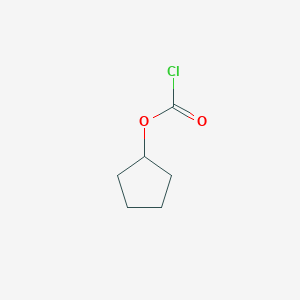
![(S,S)-trans-4-(acetylamino)-5,6-dihydro-6-methyl-7,7-dioxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B104710.png)
